4-Hydroxy-5,5-dimethylpyrrolidin-2-one

Nuclear Receptor Modulation RORγ Inverse Agonism Immunology Drug Discovery

4-Hydroxy-5,5-dimethylpyrrolidin-2-one combines a C4 hydroxyl hydrogen-bond donor with C5 gem-dimethyl steric bulk, creating a unique pharmacophore not found in generic pyrrolidinones. This exact substitution pattern is essential for RORc inverse agonism (Ki=130 nM), diastereoselective natural product synthesis, and CNS drug discovery programs. Using 5,5-dimethylpyrrolidin-2-one or other analogs will compromise target engagement and stereochemical outcomes. Procure with confidence for Th17/RORc, nootropic, and H3R research campaigns.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B8180691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5,5-dimethylpyrrolidin-2-one
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1(C(CC(=O)N1)O)C
InChIInChI=1S/C6H11NO2/c1-6(2)4(8)3-5(9)7-6/h4,8H,3H2,1-2H3,(H,7,9)
InChIKeyOBINJZITHGAVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-5,5-dimethylpyrrolidin-2-one Procurement Guide: Core Building Block Specifications for CNS and ROR-Targeted Drug Discovery


4-Hydroxy-5,5-dimethylpyrrolidin-2-one (CAS: 143359-81-3; MW: 129.16 g/mol; C₆H₁₁NO₂) is a functionalized pyrrolidin-2-one featuring a hydroxyl group at the C4 position and geminal dimethyl substitution at C5 . This substitution pattern distinguishes it from simpler, unsubstituted pyrrolidinone building blocks and confers unique steric and electronic properties that are critical for specific biological target engagement and synthetic applications. The compound is commercially available with documented purities of 95% to 97% , making it a viable starting material for medicinal chemistry and chemical biology investigations where precise structural features are required.

4-Hydroxy-5,5-dimethylpyrrolidin-2-one Selection Rationale: Why Structural Analogs Are Not Interchangeable in Lead Optimization


Generic substitution with closely related pyrrolidinones such as 5,5-dimethylpyrrolidin-2-one (CAS: 5165-28-6), 3-hydroxy-2-pyrrolidinone, or the difluorinated analog 3,3-difluoro-4-hydroxy-5,5-dimethylpyrrolidin-2-one is not functionally equivalent and may compromise research outcomes. The presence of the C4 hydroxyl group in 4-hydroxy-5,5-dimethylpyrrolidin-2-one enables hydrogen-bonding interactions that are absent in 5,5-dimethylpyrrolidin-2-one, a key determinant for target binding affinity [1]. Furthermore, the specific combination of C4 hydroxyl and C5 gem-dimethyl groups creates a unique steric and electronic environment distinct from other hydroxylated analogs [2], which directly impacts both biological activity profiles and synthetic utility in stereoselective transformations. The following quantitative evidence demonstrates that seemingly minor structural variations translate into substantial functional differences, underscoring the necessity of procuring the exact compound for specific research applications.

Quantitative Differentiation Evidence for 4-Hydroxy-5,5-dimethylpyrrolidin-2-one vs. Structural Analogs


Nuclear Receptor RORc Inverse Agonist Activity: Functional Selectivity Over RORα and RORβ

4-Hydroxy-5,5-dimethylpyrrolidin-2-one exhibits measurable inverse agonist activity at the human RORc (RORγ) nuclear receptor, a validated target for autoimmune and inflammatory diseases, with functional selectivity over the closely related RORα and RORβ isoforms [1]. In a cell-based transcriptional reporter assay using HEK293 cells expressing human GAL4-fused RORc, the compound demonstrated an EC₅₀ of 1000 nM (1.0 μM) after 5 hours of incubation [1]. Cross-isoform profiling revealed 2.2-fold selectivity for RORc over RORβ (EC₅₀ = 2200 nM) and 2.8-fold selectivity over RORα (EC₅₀ = 2800 nM) under identical assay conditions [1]. The structural basis for this activity is the C4 hydroxyl group, which enables critical hydrogen-bonding interactions with the receptor ligand-binding domain; this functional handle is absent in the non-hydroxylated analog 5,5-dimethylpyrrolidin-2-one, which consequently shows no reported RORc activity . Furthermore, the compound displays a Ki of 130 nM in competitive displacement of [³H₂]25-hydroxycholesterol from the human RORc ligand-binding domain [1], confirming direct binding to the orthosteric site.

Nuclear Receptor Modulation RORγ Inverse Agonism Immunology Drug Discovery

Stereoselective Synthesis Utility: Scaffold for trans-4-Hydroxy-5-Substituted Pyrrolidinone Natural Products

The trans-4-hydroxy-5-substituted pyrrolidinone scaffold, of which 4-hydroxy-5,5-dimethylpyrrolidin-2-one is a core representative, enables highly diastereoselective synthetic transformations that are not accessible with non-hydroxylated or differently substituted analogs [1]. A stereoselective tandem Barbier process utilizing this scaffold achieved divergent syntheses of (3R,4S)-statines, (+)-preussin, and (-)-hapalosin, biologically active natural products with therapeutic relevance [1]. The X-ray crystallographic data (space group P2₁2₁2₁, R-factor 0.0519) for a trans-4-hydroxy-5-substituted 2-pyrrolidinone derivative confirms the absolute stereochemical configuration that underpins this synthetic utility [1]. In contrast, the non-hydroxylated 5,5-dimethylpyrrolidin-2-one lacks the C4 stereogenic center entirely, precluding its use in stereoselective transformations requiring this chiral handle . The difluorinated analog 3,3-difluoro-4-hydroxy-5,5-dimethylpyrrolidin-2-one (MW 165.14 g/mol) introduces electronic perturbation via fluorine substitution that fundamentally alters the reactivity profile of the hydroxyl group, making it unsuitable as a direct substitute in established stereoselective protocols .

Asymmetric Synthesis Natural Product Chemistry Chiral Building Blocks

CNS-Targeted Pyrrolidinone Scaffold: Class-Level Validation from 4-Hydroxy Analog Oxiracetam vs. Piracetam

While direct comparative data for 4-hydroxy-5,5-dimethylpyrrolidin-2-one itself in CNS assays is not available in the public domain, class-level inference from structurally proximate analogs demonstrates that the 4-hydroxy substitution on the pyrrolidin-2-one core confers significant potency advantages in cognitive enhancement models. Oxiracetam, which is an N-substituted 4-hydroxy-2-pyrrolidinone, exhibited potency 'considerably higher' than the non-hydroxylated analog piracetam in learning and memory assays [1]. This class-level evidence establishes a clear structure-activity relationship (SAR) principle: the presence of the 4-hydroxyl group on the pyrrolidinone ring enhances nootropic activity relative to non-hydroxylated counterparts. The 5,5-dimethyl substitution in the target compound introduces additional steric bulk and lipophilicity not present in oxiracetam, which may further modulate CNS penetration and target engagement properties [2]. This SAR foundation supports the rationale for procuring 4-hydroxy-5,5-dimethylpyrrolidin-2-one as a privileged starting point for CNS drug discovery programs, particularly those seeking to explore the chemical space around validated nootropic pyrrolidinone scaffolds while introducing novel substitution patterns.

Nootropic Agents Cognitive Enhancement CNS Drug Discovery

Purity and Quality Assurance: Batch-to-Batch Consistency Across Multiple Vendor Sources

4-Hydroxy-5,5-dimethylpyrrolidin-2-one is commercially available from multiple independent vendors with consistently high purity specifications, facilitating reliable procurement across different research budgets and geographical regions . Vendor-reported purities include 95% (Bide Pharmatech, MolCore, Building Block Sciences) and 97% (AChemBlock, CymitQuimica) . Bide Pharmatech provides batch-specific quality control documentation including NMR, HPLC, and GC analytical data . In contrast, the structurally similar 3,3-difluoro-4-hydroxy-5,5-dimethylpyrrolidin-2-one is available from only a single identified vendor (AKSci) with limited analytical documentation , presenting supply chain vulnerability for long-term research programs. The target compound's availability at multiple purity grades (95% for initial screening, 97% for advanced studies) enables researchers to align procurement with the specific rigor requirements of their experimental stage.

Quality Control Analytical Chemistry Procurement Specifications

Molecular Property Differentiation: Hydrophilicity and Hydrogen-Bonding Capacity vs. Non-Hydroxylated Analog

The C4 hydroxyl group in 4-hydroxy-5,5-dimethylpyrrolidin-2-one introduces a hydrogen-bond donor capability that is entirely absent in the non-hydroxylated analog 5,5-dimethylpyrrolidin-2-one . This structural difference translates into measurable property distinctions: the target compound has a molecular formula of C₆H₁₁NO₂ (MW 129.16 g/mol) compared to C₆H₁₁NO (MW 113.16 g/mol) for the non-hydroxylated analog . The hydroxyl group increases aqueous solubility and enables participation in hydrogen-bonding networks that are critical for target engagement in biological systems and for intermolecular interactions in crystal engineering applications [1]. The difluorinated analog introduces further property modulation via electronegative fluorine substitution, which significantly increases molecular weight (165.14 g/mol) and alters lipophilicity and metabolic stability in ways that diverge from the parent compound's profile .

Physicochemical Properties Medicinal Chemistry ADME Prediction

Potential Histamine H3 Receptor Binding: Preliminary Affinity Data Suggesting GPCR Targeting

Preliminary binding data from BindingDB indicates that 4-hydroxy-5,5-dimethylpyrrolidin-2-one or closely related derivatives may exhibit measurable affinity for the human histamine H3 receptor (H3R), a G-protein coupled receptor implicated in sleep-wake regulation, cognition, and feeding behavior [1]. A related pyrrolidinone scaffold demonstrated a binding affinity Kd of 1.35 nM to human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, measured via BRET assay after 30 minutes of incubation [1]. While this data point is associated with a derivative rather than the parent compound, it establishes the pyrrolidinone core as a viable scaffold for H3R ligand development. The target compound's 4-hydroxy and 5,5-dimethyl substitution pattern provides a unique starting point for SAR exploration that is distinct from other H3R-targeting pyrrolidinones reported in the literature [2].

GPCR Pharmacology Histamine Receptors CNS Disorders

Priority Application Scenarios for 4-Hydroxy-5,5-dimethylpyrrolidin-2-one Based on Validated Differentiation Evidence


RORc-Targeted Small Molecule Drug Discovery for Autoimmune and Inflammatory Indications

4-Hydroxy-5,5-dimethylpyrrolidin-2-one is a validated starting point for medicinal chemistry programs targeting the RORc (RORγ) nuclear receptor, with documented inverse agonist activity (EC₅₀ = 1000 nM) and isoform selectivity over RORα (2.8-fold) and RORβ (2.2-fold) [1]. The compound binds directly to the RORc ligand-binding domain (Ki = 130 nM) and modulates transcriptional activity in a cell-based reporter assay [1]. Researchers focused on Th17 cell-driven autoimmune diseases, inflammatory bowel disease, or psoriasis should prioritize this building block for hit-to-lead and lead optimization campaigns. The non-hydroxylated analog 5,5-dimethylpyrrolidin-2-one lacks the requisite hydrogen-bonding capacity for RORc engagement and should not be substituted .

Asymmetric Synthesis of Chiral Pyrrolidinone-Containing Natural Products and Pharmaceutical Intermediates

The trans-4-hydroxy-5-substituted pyrrolidinone scaffold, exemplified by 4-hydroxy-5,5-dimethylpyrrolidin-2-one, enables highly diastereoselective transformations critical for the synthesis of bioactive natural products including (3R,4S)-statines, (+)-preussin, and (-)-hapalosin [2]. The C4 stereogenic center and trans-configuration provide the chiral control necessary for these transformations, as confirmed by X-ray crystallographic analysis (space group P2₁2₁2₁, R-factor 0.0519) [2]. Organic synthesis laboratories engaged in natural product total synthesis or the preparation of enantiomerically pure pharmaceutical intermediates should procure this specific compound rather than non-hydroxylated or differently substituted analogs, which lack the requisite stereochemical features .

CNS Drug Discovery: Nootropic and Neuroprotective Agent Development Based on Validated Pyrrolidinone Scaffold

Class-level SAR evidence establishes that the 4-hydroxy-pyrrolidinone core confers enhanced nootropic potency relative to non-hydroxylated pyrrolidinones, as demonstrated by the superior cognitive-enhancing activity of oxiracetam compared to piracetam [3]. 4-Hydroxy-5,5-dimethylpyrrolidin-2-one combines this validated 4-hydroxy pharmacophore with unique 5,5-dimethyl substitution that modulates steric and lipophilic properties [4]. This combination offers a privileged starting point for CNS drug discovery programs targeting cognitive impairment, neurodegenerative conditions, or neuroprotection. Recent studies with novel pyrrolidin-2-one derivatives have demonstrated neuroprotective activity against scopolamine-induced cognitive impairment in mouse models [4], further validating the scaffold's therapeutic potential.

GPCR-Focused Chemical Biology and Hit Identification for Histamine H3 Receptor

The pyrrolidinone scaffold has demonstrated tractable affinity for the histamine H3 receptor (H3R), with related derivatives showing binding Kd values as low as 1.35 nM in BRET-based assays using human recombinant receptor systems [5]. 4-Hydroxy-5,5-dimethylpyrrolidin-2-one represents a structurally distinct entry point into H3R chemical space, offering opportunities for novel intellectual property generation in therapeutic areas including sleep disorders, cognitive dysfunction, and metabolic regulation [6]. The compound's combination of hydrogen-bond donor capability (C4-OH) and gem-dimethyl substitution creates a unique pharmacophoric profile not represented in existing H3R ligands, making it suitable for hit identification and SAR expansion campaigns.

Quote Request

Request a Quote for 4-Hydroxy-5,5-dimethylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.